N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
CAS No.: 1040686-83-6
Cat. No.: VC2904265
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040686-83-6 |
|---|---|
| Molecular Formula | C18H22ClNO2 |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline |
| Standard InChI | InChI=1S/C18H22ClNO2/c1-4-21-16-7-5-15(6-8-16)20-9-10-22-17-11-13(2)18(19)14(3)12-17/h5-8,11-12,20H,4,9-10H2,1-3H3 |
| Standard InChI Key | RVSZVIUTGFZUQI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C |
Introduction
Chemical Structure and Properties
Molecular Identification
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline (CAS: 1040686-83-6) is characterized by the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol. The compound features several distinct functional groups that contribute to its chemical reactivity and potential applications in various scientific domains.
Structural Characteristics
The compound's structure consists of three primary components:
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A 4-chloro-3,5-dimethylphenoxy group
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An ethyl bridge connecting the phenoxy group to the amine
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A 4-ethoxyaniline moiety
This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially enhancing its interaction with biological systems. The presence of the chloro and methyl substituents on the phenoxy ring contributes to the compound's electronic properties and reactivity profile.
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClNO2 |
| Molecular Weight | 319.83 g/mol |
| Physical State | Solid at standard conditions |
| Boiling Point | 482.2 ± 45.0 °C (predicted) |
| Density | 1.147 ± 0.06 g/cm³ (predicted) |
| pKa | 5.10 ± 0.50 |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Chemical Identifiers
The compound can be identified using standard chemical nomenclature systems:
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IUPAC Name: N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
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InChI: InChI=1S/C18H22ClNO2/c1-4-21-16-7-5-15(6-8-16)20-9-10-22-17-11-13(2)18(19)14(3)12-17/h5-8,11-12,20H,4,9-10H2,1-3H3
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InChI Key: RVSZVIUTGFZUQI-UHFFFAOYSA-N
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Canonical SMILES: CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C
Synthetic Methodologies
General Synthetic Approaches
The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline typically involves a multi-step process utilizing nucleophilic substitution reactions. A plausible synthetic route involves coupling 4-ethoxyaniline with a halogenated phenoxyethyl intermediate. The reaction sequence generally proceeds through:
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Preparation of a suitable 4-chloro-3,5-dimethylphenoxy derivative
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Activation of the phenoxy compound for nucleophilic substitution
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Coupling with 4-ethoxyaniline under appropriate conditions
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Purification of the final product
Reaction Conditions and Parameters
The synthesis typically requires controlled reaction conditions:
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Temperature range: 60-80°C
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Reaction medium: Polar aprotic solvents (DMF, DMSO, acetonitrile)
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Base: Typically potassium carbonate or sodium hydroxide
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Reaction time: 8-24 hours depending on scale and conditions
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Catalyst: May employ phase-transfer catalysts to enhance reaction efficiency
Industrial Scale Production Considerations
For large-scale production, continuous flow processes may offer advantages over batch reactions, including:
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Improved heat transfer and temperature control
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Enhanced mixing efficiency
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Reduced reaction times
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Increased product consistency
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Simplified scale-up procedures
Chemical Reactivity
Reactive Centers
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline contains several reactive centers that influence its chemical behavior:
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Secondary amine group (nucleophilic center)
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Chloro substituent (potential site for nucleophilic aromatic substitution)
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Ethoxy group (susceptible to cleavage under certain conditions)
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Phenoxy linkage (relatively stable but potentially reactive under strong conditions)
Common Reaction Types
The compound can participate in various reaction types:
Table 2. Common Reaction Types for N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
| Reaction Type | Reactive Site | Potential Products |
|---|---|---|
| Oxidation | Amine group | N-oxides, nitro derivatives |
| Reduction | Chloro group | Dehalogenated products |
| Acylation | Secondary amine | Amide derivatives |
| Alkylation | Secondary amine | Tertiary amine derivatives |
| Nucleophilic substitution | Chloro position | Substituted derivatives |
Biological Activity
Mechanism of Action Studies
Mechanistic studies indicate that N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline may interact with DNA topoisomerase II, potentially leading to DNA strand breaks and subsequent cellular apoptosis. This mechanism shares similarities with certain established anticancer agents, suggesting potential for development as a therapeutic lead compound.
Structure-Activity Relationships
Comparative Analysis with Structural Analogs
Understanding how structural modifications affect the biological activity of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline provides valuable insights for rational drug design.
Table 3. Comparison with Structural Analogs
| Analog | Structural Difference | Effect on Activity |
|---|---|---|
| N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline | Absence of chlorine | Reduced antimicrobial activity |
| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline | Isopropoxy vs. ethoxy group | Altered receptor binding profile |
| 4-Ethoxyaniline | Absence of phenoxyethyl group | Significantly reduced bioactivity |
| 4-Chloro-3,5-dimethylphenol | Precursor compound | Different application profile |
Key Structure-Activity Findings
Research has identified several structural features critical to the compound's activity:
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The chloro substituent appears essential for optimal antimicrobial activity
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The dimethyl groups on the phenoxy ring contribute to lipophilicity and membrane penetration
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The ethoxy substituent on the aniline moiety influences receptor interactions
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The ethyl bridge length between the phenoxy and aniline groups affects molecular flexibility and binding site accommodation
Research Applications
Medicinal Chemistry Applications
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline serves multiple functions in medicinal chemistry:
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As a potential lead compound for antimicrobial and anticancer drug development
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As a chemical probe for investigating biological mechanisms
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As a structural scaffold for developing novel therapeutic agents
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As a comparative standard for structure-activity relationship studies
Material Science Applications
Beyond biological applications, the compound has potential utility in material science:
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As a building block for specialty polymers
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In the development of sensor technologies
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As a component in advanced materials with specific electronic properties
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In surface modification applications
Analytical Methods
Identification and Characterization Techniques
Several analytical methods are employed for the identification and characterization of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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X-ray crystallography (for solid-state structure determination)
Future Research Directions
Technological Developments
Emerging technologies that may enhance research on this compound include:
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Computational modeling for predicting biological interactions
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Advanced synthetic methodologies for more efficient production
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High-throughput screening platforms for rapid activity assessment
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Targeted delivery systems for potential therapeutic applications
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